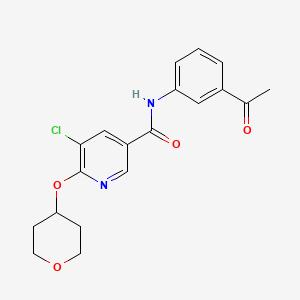
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The compound can be described by its chemical formula and structure, which facilitates understanding its interaction with biological systems. The structural formula is as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that this compound can act as an antioxidant, potentially by scavenging free radicals and reducing oxidative stress in cells. This property may be beneficial in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, inhibiting pathways such as NF-κB, which is crucial in inflammatory responses. In vitro studies have reported significant reductions in pro-inflammatory cytokines when cells were treated with this compound.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor effects by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of NF-κB pathway | |
| Antitumor | Induction of apoptosis in cancer cells |
Detailed Research Findings
- Antioxidant Study : A study utilized various assays to evaluate the antioxidant capacity of the compound, revealing a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups.
- Anti-inflammatory Mechanism : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation models, this compound exhibited an IC50 value of 10 μM for NF-κB inhibition, indicating strong anti-inflammatory potential without cytotoxic effects at concentrations up to 100 μM .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with the compound led to significant decreases in cell viability, with IC50 values ranging from 15 to 25 μM, suggesting its potential as an anticancer agent .
特性
IUPAC Name |
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-12(23)13-3-2-4-15(9-13)22-18(24)14-10-17(20)19(21-11-14)26-16-5-7-25-8-6-16/h2-4,9-11,16H,5-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJRHPKBAFKQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













